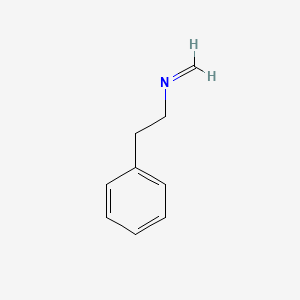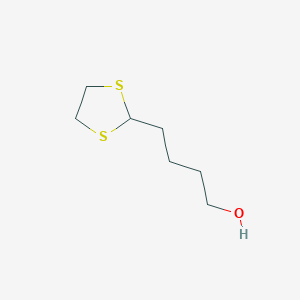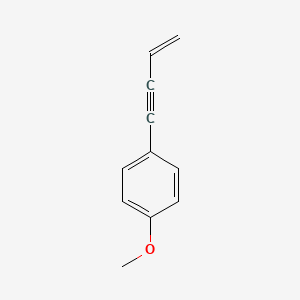
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene is an organic compound characterized by the presence of a butenynyl group attached to a methoxybenzene ring. This compound is of interest due to its unique structural features, which combine an alkyne and an alkene moiety, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene typically involves the coupling of a butenynyl group with a methoxybenzene derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 4-methoxyiodobenzene with but-3-en-1-yne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve distillation or chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate or ozone.
Reduction: The compound can be reduced to form alkanes or alkenes using hydrogenation catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), ozone (O₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids
Reduction: Formation of alkanes or alkenes
Substitution: Formation of halogenated or nitrated derivatives
科学的研究の応用
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(But-3-en-1-yn-1-yl)-4-methoxybenzene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its alkyne and alkene moieties, which can undergo addition reactions with nucleophiles or electrophiles. The methoxy group on the benzene ring can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
1-Buten-3-yne: A simpler compound with similar alkyne and alkene functionalities.
4-Methoxyphenylacetylene: Contains a methoxybenzene ring with an alkyne group, but lacks the alkene functionality.
1-(But-3-en-1-yn-1-yl)-4-butylbenzene: Similar structure but with a butyl group instead of a methoxy group.
Uniqueness
1-(But-3-en-1-yn-1-yl)-4-methoxybenzene is unique due to the combination of its alkyne, alkene, and methoxybenzene functionalities. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in organic synthesis and research.
特性
CAS番号 |
55088-86-3 |
|---|---|
分子式 |
C11H10O |
分子量 |
158.20 g/mol |
IUPAC名 |
1-but-3-en-1-ynyl-4-methoxybenzene |
InChI |
InChI=1S/C11H10O/c1-3-4-5-10-6-8-11(12-2)9-7-10/h3,6-9H,1H2,2H3 |
InChIキー |
AMGWFADEWUSPBV-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)C#CC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



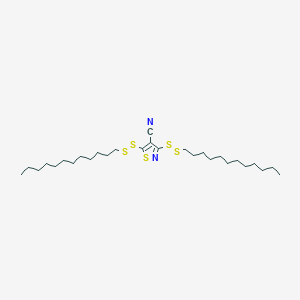
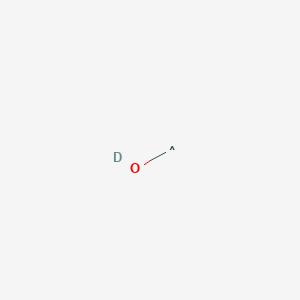
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
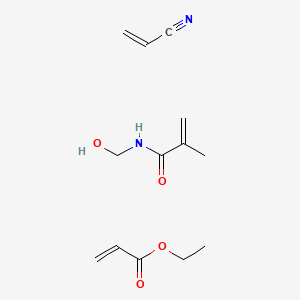

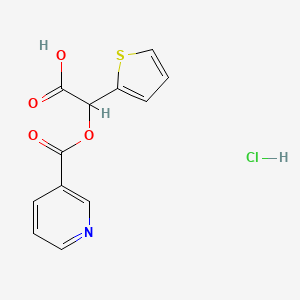
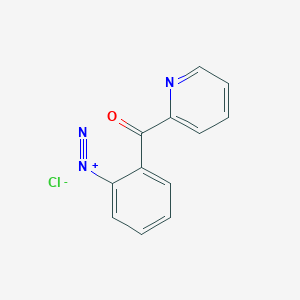
![(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene](/img/structure/B14625495.png)
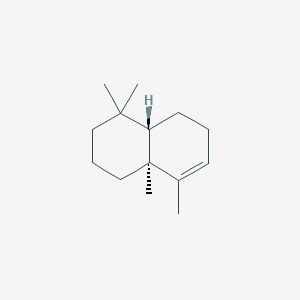
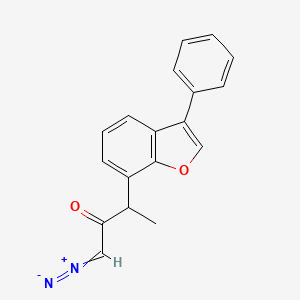
![{4-[Methyl(1,3-thiazol-2-yl)amino]phenyl}acetic acid](/img/structure/B14625527.png)
